2-Ethoxy-3-isobutoxypyridine
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Overview
Description
2-Ethoxy-3-isobutoxypyridine is a chemical compound with the CAS Number: 1255574-40-3 and a molecular weight of 195.26 . It has a linear formula of C11H17NO2 .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it’s worth noting that compounds like these can often be synthesized using methods such as Suzuki–Miyaura coupling . This method is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17NO2/c1-4-13-11-10 (6-5-7-12-11)14-8-9 (2)3/h5-7,9H,4,8H2,1-3H3 . This indicates the specific arrangement of atoms in the molecule.
Chemical Reactions Analysis
Again, while specific reactions involving this compound were not found, the Suzuki–Miyaura coupling mentioned earlier is a common reaction involving similar compounds . This reaction involves the coupling of two organic groups, one electrophilic and one nucleophilic, facilitated by a palladium catalyst .
Scientific Research Applications
Synthesis and Chemical Behavior
2-Ethoxy-3-isobutoxypyridine is part of a broader class of compounds with significant relevance in synthetic chemistry and material science. A detailed exploration into this compound's applications reveals its versatility across various domains.
Chemical Synthesis and Derivatives : This compound has been utilized as a starting material or intermediate in the synthesis of complex chemical structures. For instance, the synthesis of 2-amino-5-ethoxypyridine from 3-ethoxypyridine via 2-bromo-3-ethoxy-6-nitropyridine demonstrates the compound's utility in constructing pyridine derivatives, which are pivotal in developing pharmaceuticals and agrochemicals (Hertog, Jouwersma, Wal, & Willebrands‐Schogt, 2010).
Catalysis and Reaction Mechanisms : Research into the behavior of ethoxypyridine derivatives under specific conditions has elucidated mechanisms of action and potential applications in catalysis. For example, studies on the amination of bromo-derivatives of ethoxypyridine have provided insights into the intermediates involved in these reactions, aiding in the development of more efficient synthetic routes (Pieterse & Hertog, 2010).
Material Science and Engineering : The synthesis and analysis of 2-ethoxy-3-pyridylboronic acid from 2-ethoxypyridine highlight its role in creating novel materials and chemicals. This compound's ability to undergo efficient cross-coupling reactions paves the way for designing advanced materials and catalysts (Thompson, Batsanov, Bryce, Saygılı, Parry, & Tarbit, 2005).
Analytical and Environmental Applications
- Analytical Chemistry : The compound's structural derivatives have been applied in analytical methodologies, such as in the determination of specific analytes in complex matrices. A notable example is the use of ethoxypyrazine derivatives in the analysis of musts and wines, showcasing the role of these compounds in enhancing the sensitivity and selectivity of analytical methods (Sala, Mestres, Martí, Busto, & Guasch, 2000).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its targets could be the reactants involved in these reactions.
Mode of Action
In the context of SM cross-coupling reactions, 2-Ethoxy-3-isobutoxypyridine likely interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Properties
IUPAC Name |
2-ethoxy-3-(2-methylpropoxy)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-4-13-11-10(6-5-7-12-11)14-8-9(2)3/h5-7,9H,4,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVWKAGCEWRRCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)OCC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682021 |
Source
|
Record name | 2-Ethoxy-3-(2-methylpropoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255574-40-3 |
Source
|
Record name | 2-Ethoxy-3-(2-methylpropoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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